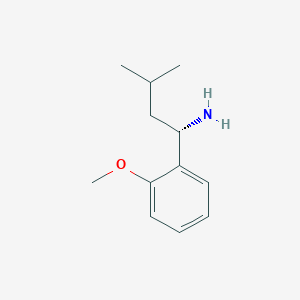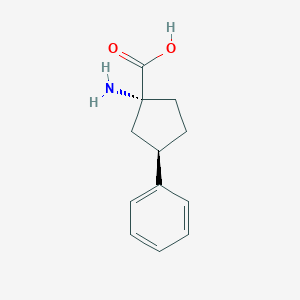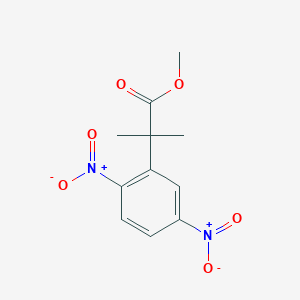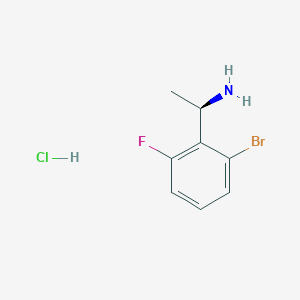
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a nitrile group at position 3 on the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis . Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as dual-frequency ultrasonication, is gaining popularity due to its efficiency and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the nitrile group.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Ultrasonication: Dual-frequency ultrasonication with ethyl cyanoacetate.
Major Products
The major products formed from these reactions include various substituted coumarins and derivatives with potential biological activities .
Applications De Recherche Scientifique
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor . The compound’s effects are mediated through the inhibition of specific molecular pathways, leading to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: A coumarin derivative with similar structural features.
6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Another coumarin derivative with fluorine atoms instead of bromine.
Uniqueness
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H3Br2NO3 |
|---|---|
Poids moléculaire |
344.94 g/mol |
Nom IUPAC |
6,8-dibromo-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO3/c11-6-2-4-1-5(3-13)10(15)16-9(4)7(12)8(6)14/h1-2,14H |
Clé InChI |
BPHVAFNLKLONDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



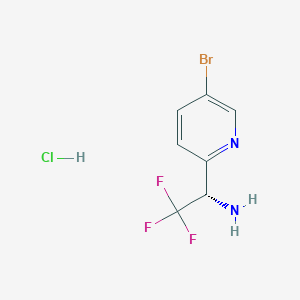
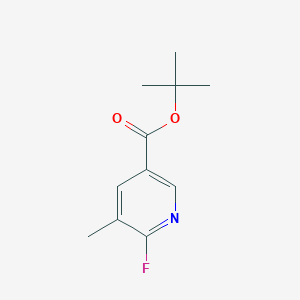
![1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)
![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)
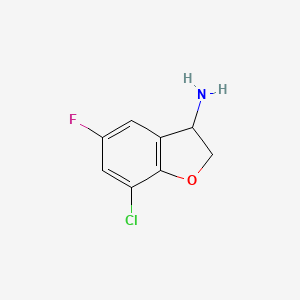
![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
